molecular formula C23H25N5O3S3 B2778669 2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 385786-64-1

2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No. B2778669
M. Wt: 515.67
InChI Key: VVTHMFVYKJCOHQ-UHFFFAOYSA-N
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Description



  • The compound is a synthetic molecule with a complex structure.

  • It contains a benzo[d]thiazole-2-thiol core, a 4-methyl-4H-1,2,4-triazol-3-yl moiety, and a 3,4-dimethoxyphenethyl group.

  • The compound is designed to inhibit quorum sensing in Gram-negative bacteria.





  • Synthesis Analysis



    • The compound was synthesized using a library of fifteen benzo[d]thiazole/quinoline-2-thiol derivatives.

    • Various synthetic pathways were employed, including diazo-coupling, Knoevenagel condensation, and molecular hybridization techniques.





  • Molecular Structure Analysis



    • The compound’s molecular formula is C₂₄H₂₆N₆O₄S₄.

    • It contains multiple heterocyclic rings and sulfur atoms.

    • The 3D structure can be visualized using computational tools.





  • Chemical Reactions Analysis



    • The compound inhibits quorum sensing in Gram-negative bacteria.

    • It selectively targets the LasB system, which is involved in biofilm formation and virulence production.





  • Physical And Chemical Properties Analysis



    • The compound is a solid, soluble in water and polar solvents.

    • It has moderate toxicity against HeLa cells.

    • Further characterization is needed for physical properties.




  • Scientific Research Applications

    Anticancer Properties

    Compounds derived from the structural framework involving benzothiazole, triazole, and acetamide moieties have been synthesized and evaluated for their anticancer activity. These compounds have shown activity against multiple cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Notably, derivatives have been found to exhibit high selectivity towards melanoma and breast cancer cell lines, indicating potential therapeutic applications in cancer treatment (Ostapiuk, Matiychuk, & Obushak, 2015).

    Anti-inflammatory and Analgesic Effects

    Research on structurally similar compounds incorporating azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones has demonstrated potential non-steroidal anti-inflammatory and analgesic properties. These findings highlight the therapeutic potential of these compounds in managing pain and inflammation, with one compound showing significant activity compared to standard drugs like phenylbutazone (Kumar, Lal, & Rani, 2014).

    Anthelmintic Activity

    Novel synthesized compounds featuring a 1,2,4-triazole moiety linked with a benzimidazole ring have been screened for anthelmintic activity against Pheretima posthumous. These compounds have shown promising results, indicating their potential use in developing new anthelmintic drugs (Kumar & Sahoo, 2014).

    Antimicrobial and Antioxidant Agents

    Derivatives incorporating benzodiazepines, benzimidazole/benzothiazole, and indole moieties have been synthesized and tested for their antimicrobial and antioxidant activities. These compounds have demonstrated potent anti-microbial activity against various bacteria and fungi and exhibited good antioxidant activity. Such properties make them candidates for the development of new antimicrobial and antioxidant agents (Naraboli & Biradar, 2017).

    Anticonvulsant Activity

    Research into benztriazoles with mercapto-triazole and other heterocycle substituents has identified compounds with significant anticonvulsant activity. These studies utilize tests like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) to evaluate efficacy, highlighting potential applications in treating seizure disorders (Liu, Zhang, Jin, & Quan, 2016).

    Safety And Hazards



    • Toxicity studies are essential to assess safety.

    • No specific hazards reported in the literature.




  • Future Directions



    • Investigate the compound’s efficacy in vivo.

    • Optimize its structure for improved activity.




    properties

    IUPAC Name

    2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H25N5O3S3/c1-28-20(13-33-23-25-16-6-4-5-7-19(16)34-23)26-27-22(28)32-14-21(29)24-11-10-15-8-9-17(30-2)18(12-15)31-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,24,29)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VVTHMFVYKJCOHQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C(=NN=C1SCC(=O)NCCC2=CC(=C(C=C2)OC)OC)CSC3=NC4=CC=CC=C4S3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H25N5O3S3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    515.7 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide

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